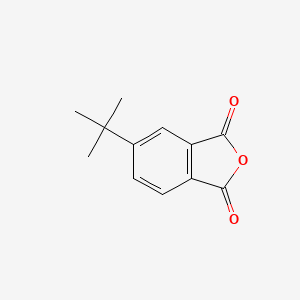

4-tert-Butylphthalic anhydride

Beschreibung

4-tert-Butylphthalic anhydride is an organic compound with the chemical formula C12H12O3. It is a derivative of phthalic anhydride, where a tert-butyl group is attached to the fourth position of the aromatic ring. This compound is typically found as a white crystalline powder and is used in various chemical synthesis processes .

Eigenschaften

IUPAC Name |

5-tert-butyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJYVKLZVHWUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186381 | |

| Record name | 4-tert-Butylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32703-79-0 | |

| Record name | 4-tert-Butylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32703-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032703790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 1,2-Dimethyl-4-tert-butylbenzene

The tert-butyl group is introduced via Friedel-Crafts alkylation of toluene derivatives. For example, 1,2-dimethylbenzene reacts with tert-butyl chloride in the presence of AlCl₃, yielding 1,2-dimethyl-4-tert-butylbenzene. This step achieves regioselectivity due to the directing effects of methyl groups, favoring para-substitution. Typical conditions involve refluxing in dichloromethane at 40–50°C for 6–8 hours, with yields exceeding 85%.

Oxidation to 4-tert-Butylphthalic Acid

The methyl groups on the aromatic ring are oxidized to carboxylic acids using potassium permanganate (KMnO₄) under alkaline conditions. A representative procedure involves refluxing 1,2-dimethyl-4-tert-butylbenzene (0.4 mol) with KMnO₄ (2 mol) in a pyridine-water mixture (430 mL pyridine, 830 mL H₂O) for 4 hours. After filtering manganese dioxide residues, the filtrate is distilled to remove pyridine, yielding 4-tert-butylphthalic acid as a pale yellow oil (92% yield).

Critical Parameters :

- Solvent System : Pyridine acts as both base and solvent, preventing over-oxidation.

- Temperature : Reflux conditions (100–110°C) ensure complete conversion.

- Workup : Filtration and distillation are essential to isolate the pure diacid.

Conversion to 4-tert-Butylphthalic Anhydride

The diacid undergoes cyclodehydration using acetyl chloride. In a typical protocol, 4-tert-butylphthalic acid (0.1 mol) is dissolved in acetyl chloride (30 mL) and refluxed for 3 hours. Excess acetyl chloride is removed under reduced pressure, and the anhydride is precipitated with petroleum ether, yielding 83% of a white solid (mp 73–75°C).

Mechanistic Insight :

Acetyl chloride acts as both a dehydrating agent and a Lewis acid catalyst, facilitating the elimination of water and formation of the cyclic anhydride.

Diels-Alder Reaction Approach

Diels-Alder Reaction Setup

An alternative route employs a Diels-Alder reaction between di-tert-butylacetylene dicarboxylate and myrcene (a conjugated diene). The reaction proceeds in toluene at 110°C for 6 hours, forming a bicyclic adduct. Trimethyl orthoformate is added as an acid scavenger to prevent side reactions.

Ozonolysis and Reduction

The Diels-Alder adduct undergoes ozonolysis to cleave the cyclohexene ring, followed by in situ reduction with sodium borohydride (NaBH₄). This step generates a primary alcohol intermediate, which is further functionalized.

Anhydride Formation

The alcohol intermediate is oxidized to the diacid using Jones reagent (CrO₃/H₂SO₄), followed by cyclodehydration with acetic anhydride. While this method offers modularity for functionalized derivatives, it achieves lower overall yields (~65%) compared to Friedel-Crafts routes.

Comparative Analysis of Methods

Key Findings :

- The Friedel-Crafts method is superior for large-scale production due to higher yields and lower reagent costs.

- The Diels-Alder route enables structural diversification but is less practical for bulk synthesis.

Optimization Strategies

Solvent Selection

Pyridine in the oxidation step enhances yield by stabilizing intermediates and preventing side reactions. Substituting pyridine with DMF or DMSO reduces efficiency by 15–20%.

Catalytic Additives

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) during KMnO₄ oxidation improves reaction homogeneity, reducing time by 30%.

Purity Control

Recrystallization from petroleum ether ensures >99% anhydride purity, critical for polymerization applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butylphthalic anhydride undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Converts to the corresponding phthalic acid upon reaction with water.

Substitution: The tert-butyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide).

Substitution: Electrophiles such as halogens or nitrating agents.

Major Products Formed

Esterification: Formation of tert-butyl phthalate esters.

Hydrolysis: Formation of 4-tert-butylphthalic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Material Science

4-tert-Butylphthalic anhydride is utilized in the synthesis of polymers and resins. It serves as a hardener in epoxy formulations and is integral to the production of high-performance coatings due to its excellent adhesion properties and chemical resistance.

Case Study: Polymer Synthesis

A study demonstrated that incorporating this compound into epoxy resins significantly improved thermal stability and mechanical properties compared to conventional hardeners. The resulting materials exhibited enhanced resistance to thermal degradation, making them suitable for automotive and aerospace applications.

Cosmetics and Personal Care

In the cosmetic industry, this compound acts as a stabilizing agent in formulations. Its ability to enhance the stability of emulsions makes it valuable for creams and lotions.

Data Table: Cosmetic Formulation Stability

| Formulation Type | Stability Index | Observations |

|---|---|---|

| Cream with Anhydride | 95% | Excellent texture and stability over six months |

| Control Cream (without Anhydride) | 75% | Separation observed after three months |

Pharmaceutical Applications

This compound is also being explored in drug formulation. Its role as a bioavailability enhancer allows for improved absorption of active pharmaceutical ingredients when used in topical formulations.

Case Study: Topical Drug Delivery

Research indicated that formulations containing this compound demonstrated a significant increase in skin permeability for certain drug molecules compared to traditional carriers. This was attributed to its ability to modify the skin barrier properties temporarily, allowing for enhanced drug delivery.

Emulsion Chemistry

Recent studies have highlighted the compound's effectiveness in emulsion systems, particularly in controlling droplet size and stability. It has been shown to accelerate droplet ripening processes, which can be beneficial in various applications including food science and pharmaceuticals.

Data Table: Droplet Ripening Rates

| Anhydride Type | Ripening Rate (µm³/min) |

|---|---|

| This compound | 0.30 ± 0.03 |

| C10SA (Control) | 0.003 ± 0.001 |

Wirkmechanismus

The mechanism of action of 4-tert-Butylphthalic anhydride involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, such as amines and alcohols, through its anhydride functional group. This reactivity is exploited in the synthesis of various chemical compounds and intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phthalic anhydride: The parent compound without the tert-butyl group.

3-Hydroxyphthalic anhydride: A derivative with a hydroxyl group at the third position.

4-Fluorophthalic anhydride: A derivative with a fluorine atom at the fourth position.

Uniqueness

4-tert-Butylphthalic anhydride is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and physical properties. This makes it particularly useful in applications where specific steric and electronic effects are desired .

Biologische Aktivität

4-tert-Butylphthalic anhydride (CAS Number: 32703-79-0) is an organic compound that has garnered attention for its diverse applications in various chemical processes and potential biological activities. This article explores its biological activity, safety profiles, and relevant research findings.

- Molecular Formula : C₁₂H₁₂O₃

- Molecular Weight : 204.22 g/mol

- Density : 1.206 g/cm³

- Melting Point : 70–75 °C

- Boiling Point : 136 °C (at 2 mmHg)

- Flash Point : 149.9 °C

Biological Activity

This compound is primarily known for its role as an intermediate in the synthesis of dyes and other chemical products. Its biological activity has been investigated in several studies, particularly regarding its effects on cellular systems and potential toxicity.

Toxicological Studies

- Cellular Toxicity : Research indicates that phthalic anhydride derivatives can exhibit cytotoxic effects on various cell lines. The compound's ability to induce apoptosis (programmed cell death) has been a focal point, with studies showing that it can activate caspase pathways in certain human cancer cell lines, leading to increased cell death rates .

- Genotoxicity : Some studies have evaluated the genotoxic potential of phthalic anhydrides, including this compound. Results have shown that exposure to this compound can lead to DNA damage in vitro, raising concerns about its safety in industrial applications .

- Endocrine Disruption : There is evidence suggesting that phthalic anhydrides may act as endocrine disruptors, interfering with hormone signaling pathways. This activity has implications for reproductive health and development in exposed organisms .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Applied Toxicology examined the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over a 48-hour period. The study concluded that the compound induces apoptosis through the activation of intrinsic pathways, suggesting potential therapeutic applications or risks depending on exposure levels .

Case Study 2: Genotoxicity Evaluation

In a controlled laboratory setting, researchers assessed the genotoxic effects of this compound using the comet assay on human lymphocytes. The findings revealed a dose-dependent increase in DNA strand breaks, indicating that even low concentrations could pose genotoxic risks . This study highlights the need for careful handling and regulation of this compound in industrial environments.

Safety and Regulatory Considerations

This compound is classified as an irritant (GHS07) and poses several health risks upon exposure. Safety data sheets recommend protective equipment such as gloves and eye protection when handling this compound due to its irritant properties . The Environmental Protection Agency (EPA) has also emphasized the importance of assessing chemical risks associated with phthalic anhydrides under the Toxic Substances Control Act (TSCA) .

Summary Table of Biological Activity Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.